molecular formula C10H14O B160851 Benzene, (2-ethoxyethyl)- CAS No. 1817-90-9

Benzene, (2-ethoxyethyl)-

Cat. No. B160851
CAS RN: 1817-90-9
M. Wt: 150.22 g/mol
InChI Key: YLQUZJVSFHZOBQ-UHFFFAOYSA-N
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Description

“Benzene, (2-ethoxyethyl)-” is a chemical compound with the formula C10H14O . It’s also known as Ethyl phenethyl ether . The molecular weight of this compound is 150.2176 .


Molecular Structure Analysis

The molecular structure of “Benzene, (2-ethoxyethyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Benzene, (2-ethoxyethyl)-” is a nonpolar molecule and is usually a colorless liquid . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it produces a sooty flame .

Scientific Research Applications

  • Ethoxybromination of Enamides : Nocquet‐Thibault et al. (2013) demonstrated that using (diacetoxyiodo)benzene in conjunction with simple bromide salts in ethanol allows for the regioselective ethoxybromination of a wide range of enamides. This results in the production of α-bromo hemiaminals, which can be used in various transformations (Nocquet‐Thibault et al., 2013).

  • Photooxidative Behavior of Diethyl Sulfide : Clennan and Greer (1996) investigated the reactions of singlet oxygen with diethyl sulfide (Et(2)S) in benzene alcohol mixtures. They found that the rate constants of product formation in benzene/methanol mixtures depend on methanol concentration and the alcohols' ability to suppress physical quenching (Clennan & Greer, 1996).

  • Quantification of BTEX in Ambient Air : Baimatova et al. (2016) developed a method for quantifying Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in ambient air. This method is simpler and more budget-friendly compared to standard analytical methods and is based on SPME and GC-MS (Baimatova et al., 2016).

  • Transformations of Diethyl 2-Ethoxymethylenemalonate : Bazhin et al. (2012) described a unique transformation of diethyl 2-ethoxymethylenemalonate into triethyl 1,3,5-benzenetricarboxylate. This reaction proceeds in water without any catalyst, showcasing a practical and convenient process (Bazhin et al., 2012).

  • Palladium(II) Separation with 1,2-Bis(2-methoxyethylthio)benzene : Traeger et al. (2012) investigated the use of 1,2-bis(2-methoxyethylthio)benzene as a novel solvent extractant for Pd(II). This approach is aimed at the selective recovery of palladium from spent automotive catalysts (Traeger et al., 2012).

Safety And Hazards

While specific safety and hazard information for “Benzene, (2-ethoxyethyl)-” is not available, benzene, a key component of this compound, is known to be highly flammable and harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . Workers are advised to avoid exposure, contact with skin and eyes, and inhalation of vapor or mist .

properties

IUPAC Name

2-ethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQUZJVSFHZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061993
Record name Benzene, (2-ethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (2-ethoxyethyl)-

CAS RN

1817-90-9
Record name (2-Ethoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817-90-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-ethoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenethyl ether
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37997
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Record name Benzene, (2-ethoxyethyl)-
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Record name Benzene, (2-ethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.756
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Park, JK Jang, JA Shin - Safety and Health at Work, 2011 - Elsevier
Objectives: This study was designed to evaluate exposure levels of various chemicals used in wafer fabrication product lines in the semiconductor industry where work-related leukemia …
Number of citations: 40 www.sciencedirect.com
P Ormad, S Cortés, J Sarasa, A Martín, A Puig… - … of Chromatography A, 1996 - Elsevier
The results obtained in the characterization of the micropollutants in the River Cinca by adsorption on granular activated carbon (GAC) and liquid-liquid (LL) extraction are presented. …
Number of citations: 17 www.sciencedirect.com
R Priyanka, S Nakkeeran - Journal of Plant Pathology, 2019 - Springer
Biological control with bacterial bioagents is a cost-effective method for the management of foliar diseases of cut flowers under protected conditions. The antagonistic microflora in Lilium …
Number of citations: 16 link.springer.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
RIFM fragrance ingredient safety assessment, ethyl phenethyl ether, CAS Registry Number 1817-90-9 Page 1 Contents lists available at ScienceDirect Food and Chemical Toxicology …
JW Kime, RE Johnson, WD Rabe - Marine Technology and SNAME …, 1976 - onepetro.org
This paper reviews the various US regulations, international conventions and IMCO codes which contain damage stability requirements for tankships, chemical ships, and gas ships. A …
Number of citations: 3 onepetro.org

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